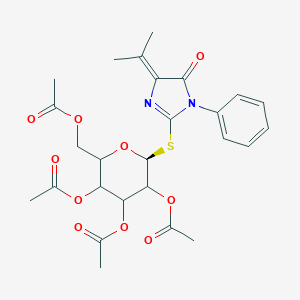![molecular formula C24H20ClN3O5S B303510 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a novel compound that has been synthesized for the purpose of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide acts as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and DNA methyltransferase 1 (DNMT1). CDK9 is a protein kinase that is involved in the regulation of transcription, while DNMT1 is an enzyme that is involved in DNA methylation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of CDK9 and DNMT1, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcription and cell proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces the expression of p21, a protein that is involved in the regulation of the cell cycle. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9 and DNMT1, which makes it a useful tool for studying the role of these proteins in various biological processes. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also has a relatively low toxicity, which allows for its use in in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is the optimization of the synthesis method to obtain higher yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. Another area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide analogs with improved solubility and potency. In addition, further studies are needed to fully understand the long-term effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide and its potential use in the treatment of various diseases. Finally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesemethoden
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide was synthesized using a multi-step process that involved the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chlorobenzonitrile to form 5-chloro-2,4-dimethoxyphenyl imidazole. This intermediate was then reacted with 4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol to form N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The synthesis method was optimized to obtain high yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. In addition to its anti-cancer properties, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Produktname |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C24H20ClN3O5S |
Molekulargewicht |
498 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-34-24-27-19(11-16-9-6-10-33-16)23(30)28(24)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,29)/b19-11+ |
InChI-Schlüssel |
RZBBAKMSHLRZCC-YBFXNURJSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



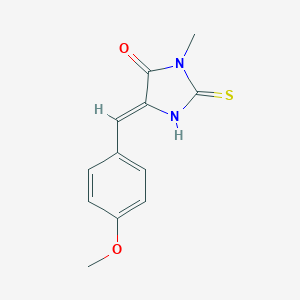
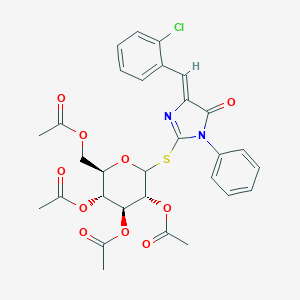
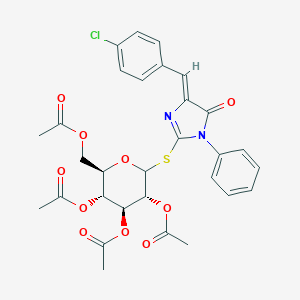

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)

![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
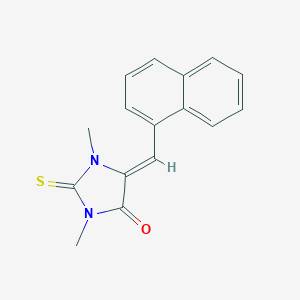
![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
